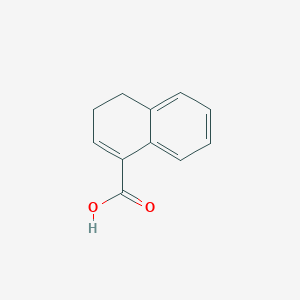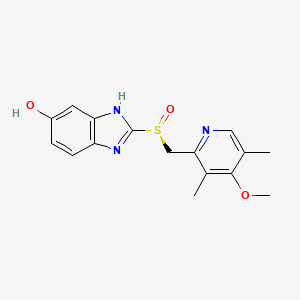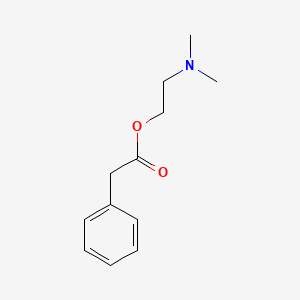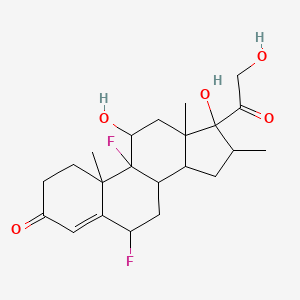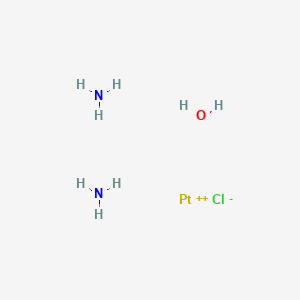
cis-Diamminemonoaquamonochloroplatinum II
Descripción general
Descripción
cis-Diamminemonoaquamonochloroplatinum II is a platinum-based compound known for its significant role in cancer treatment. This compound is a coordination complex that has been extensively studied for its antitumor properties. It is structurally related to cisplatin, a well-known chemotherapy drug, and shares similar mechanisms of action.
Mecanismo De Acción
Target of Action
cis-Diamminemonoaquamonochloroplatinum II, also known as Monoaquacisplatinum or Cisplatin, is a platinum-based chemotherapy drug used to treat various types of cancers, including sarcomas, some carcinomas (e.g., small cell lung cancer, and ovarian cancer), lymphomas, and germ cell tumors . Its primary targets are the DNA in cancer cells .
Mode of Action
Cisplatin works by binding to DNA and inhibiting its replication . It forms cytotoxic adducts with the DNA dinucleotide d(pGpG), inducing intrastrand cross-links . This interaction with DNA leads to cell cycle arrest and apoptosis .
Biochemical Pathways
The biochemical pathways affected by cisplatin involve apoptosis of renal tubular cells, oxidative stress, and inflammatory response in injured kidneys . These pathways are crucially involved in the cytotoxic activity of cisplatin against tumor cells .
Pharmacokinetics
Cisplatin is administered intravenously as a short-term infusion in normal saline for the treatment of solid and hematological malignancies . The pharmacokinetics of cisplatin were investigated in 16 cases, and it was found that the pharmacokinetics of free and total platinum for equal doses of cisplatin were similar regardless of the vehicle of administration and the method of hydration .
Result of Action
The result of cisplatin’s action is the inhibition of tumor growth and the induction of apoptosis in cancer cells . It has been shown to have high antitumor activity against many cancers and is the first-line and most widely used chemotherapeutic drug for oral squamous cell carcinoma (OSCC) .
Action Environment
The action of cisplatin can be influenced by environmental factors such as the chloride concentration in the vehicle of administration . For example, cisplatin given in a vehicle of high chloride concentration with normal saline hydration resulted in a statistically significant increase in both urine volume and chloruresis compared to the conventional regimen . This suggests that the environment in which cisplatin is administered can influence its action, efficacy, and stability .
Métodos De Preparación
The synthesis of cis-Diamminemonoaquamonochloroplatinum II typically involves the reaction of potassium tetrachloroplatinate (K2PtCl4) with ammonia and water under controlled conditions. The process can be summarized as follows:
Preparation of Potassium Tetrachloroplatinate Solution: Dissolve potassium tetrachloroplatinate in water.
Addition of Ammonia: Add ammonia to the solution to form a platinum-ammonia complex.
Formation of this compound: Introduce water to the reaction mixture, leading to the formation of the desired compound.
Industrial production methods often involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
cis-Diamminemonoaquamonochloroplatinum II undergoes various chemical reactions, including:
Substitution Reactions: It can undergo ligand substitution reactions where the water molecule or chloride ion is replaced by other ligands.
Oxidation and Reduction: The platinum center can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of different platinum species.
Common reagents used in these reactions include ammonia, chloride ions, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
cis-Diamminemonoaquamonochloroplatinum II has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the behavior of platinum complexes and their interactions with various ligands.
Biology: Researchers use this compound to investigate its interactions with biological molecules, such as DNA and proteins.
Medicine: Its primary application is in cancer research, where it is studied for its potential to treat various types of tumors.
Comparación Con Compuestos Similares
cis-Diamminemonoaquamonochloroplatinum II is similar to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. it has unique properties that distinguish it from these compounds:
carboplatin: This compound has a different leaving group (cyclobutane dicarboxylate) compared to the chloride ion in this compound, resulting in different pharmacokinetics and side effects.
Propiedades
IUPAC Name |
azane;platinum(2+);chloride;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.2H3N.H2O.Pt/h1H;2*1H3;1H2;/q;;;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAUMWKZAPJXJX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.O.[Cl-].[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH8N2OPt+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53861-42-0 | |
| Record name | Cis-diammineaquachloroplatinum(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53861-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoaquacisplatinum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053861420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONOAQUACISPLATINUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L6R7H31YE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one](/img/structure/B3061043.png)

